2-(3,4-Dimethoxypyrrolidin-1-yl)propanoic acid
Overview
Description
2-(3,4-Dimethoxypyrrolidin-1-yl)propanoic acid is a versatile chemical compound used in various scientific research applications. It belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Synthesis Analysis
The synthesis of this compound involves the use of the pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis and reaction conditions involve ring construction from different cyclic or acyclic precursors .Molecular Structure Analysis
The molecular formula of this compound is C9H17NO4. Its molecular weight is 203.24 g/mol.Scientific Research Applications
Anticonvulsant and Antinociceptive Applications
A study focused on synthesizing new hybrid molecules derived from 3-methyl- or 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids, aiming to create potential new hybrid anticonvulsants. These compounds, by incorporating chemical fragments of well-known antiepileptic drugs, demonstrated broad spectra of anticonvulsant activity across different preclinical seizure models in mice. Some compounds also displayed antinociceptive properties, reducing pain responses in models of tonic pain, indicating their potential application in pain management (Kamiński et al., 2016).
Antioxidant Properties
Another study aimed at developing preparative methods for synthesizing compounds with antioxidant properties. It involved the synthesis of ((5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)aceto(propano-, butano-, benzo)nitriles. These compounds, upon evaluation, showed significant antioxidant activity, which could be beneficial in the development of therapies targeting oxidative stress-related diseases (Dovbnya et al., 2022).
Blood Coagulation Influence
Research on new 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid amides revealed their hemostatic properties, with certain compounds decreasing blood coagulation time significantly. This discovery opens avenues for developing new treatments for coagulation disorders, providing a foundation for further investigation into their clinical applications (Limanskii et al., 2009).
Safety and Hazards
The safety data sheet for propanoic acid, a related compound, indicates that it is a flammable liquid and vapor, causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to note that these hazards may not directly apply to 2-(3,4-Dimethoxypyrrolidin-1-yl)propanoic acid, and specific safety data for this compound should be consulted.
Properties
IUPAC Name |
2-(3,4-dimethoxypyrrolidin-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-6(9(11)12)10-4-7(13-2)8(5-10)14-3/h6-8H,4-5H2,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYYQQLRUOVRQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CC(C(C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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